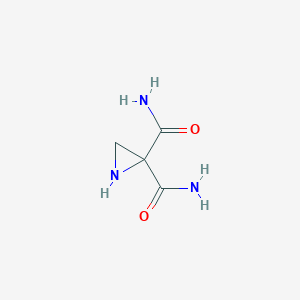
2,2-Aziridinedicarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2-Aziridinedicarboxamide: is a heterocyclic organic compound featuring a three-membered aziridine ring with two carboxamide groups attached at the 2-position. This compound is known for its high strain energy due to the three-membered ring, which makes it highly reactive towards nucleophiles. It has garnered interest in various fields, including medicinal chemistry and materials science, due to its unique structural and chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2,2-Aziridinedicarboxamide typically involves the cyclization of suitable precursors under controlled conditions. One common method is the reaction of ethylenediamine with phosgene, followed by cyclization to form the aziridine ring. The reaction conditions often require careful control of temperature and pH to ensure the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the compound is crucial to obtain a high-purity product suitable for various applications.
Analyse Chemischer Reaktionen
Types of Reactions: 2,2-Aziridinedicarboxamide undergoes several types of chemical reactions, including:
Nucleophilic Ring-Opening Reactions: Due to the high strain energy of the aziridine ring, it readily undergoes nucleophilic attack, leading to ring-opening and formation of various products.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions, leading to the formation of different derivatives.
Substitution Reactions:
Common Reagents and Conditions:
Nucleophiles: Such as amines, alcohols, and thiols, are commonly used in ring-opening reactions.
Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate, are used for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride, are used for reduction reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic ring-opening with amines can lead to the formation of amino derivatives, while oxidation can produce carboxylic acid derivatives.
Wissenschaftliche Forschungsanwendungen
2,2-Aziridinedicarboxamide has a wide range of scientific research applications, including:
Medicinal Chemistry: It has been studied for its potential as an anticancer agent due to its ability to selectively alkylate thiol groups on cancer cell surface proteins.
Materials Science: The compound’s high reactivity makes it useful in the synthesis of novel polymers and materials with unique properties.
Biological Research: It is used as a tool to study protein interactions and enzyme mechanisms, particularly those involving thiol groups.
Industrial Applications: The compound is used in the production of specialty chemicals and as a building block for more complex molecules.
Wirkmechanismus
The mechanism of action of 2,2-Aziridinedicarboxamide involves its high reactivity towards nucleophiles, particularly thiol groups. This reactivity is due to the strain energy of the aziridine ring, which makes it prone to nucleophilic attack. The compound can selectively alkylate thiol groups on proteins, leading to the inhibition of protein function. This mechanism is particularly relevant in its potential anticancer activity, where it targets thiol-containing proteins on the surface of cancer cells.
Vergleich Mit ähnlichen Verbindungen
Aziridine-2-carboxylic acid: Similar in structure but with a carboxylic acid group instead of carboxamide.
2-Carbamoylaziridine: Another derivative with a single carboxamide group.
Aziridine-2-carboxamide: A closely related compound with similar reactivity and applications.
Uniqueness: 2,2-Aziridinedicarboxamide is unique due to the presence of two carboxamide groups, which enhance its reactivity and potential for forming diverse derivatives. This makes it particularly valuable in medicinal chemistry and materials science, where its unique properties can be leveraged for various applications.
Eigenschaften
CAS-Nummer |
83453-98-9 |
|---|---|
Molekularformel |
C4H7N3O2 |
Molekulargewicht |
129.12 g/mol |
IUPAC-Name |
aziridine-2,2-dicarboxamide |
InChI |
InChI=1S/C4H7N3O2/c5-2(8)4(1-7-4)3(6)9/h7H,1H2,(H2,5,8)(H2,6,9) |
InChI-Schlüssel |
CIIBXEFQMLIBIK-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(N1)(C(=O)N)C(=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-Methyl-1,2-diphenylbicyclo[4.1.0]hept-2-ene](/img/structure/B14423170.png)
![1-[Tert-butyl(nitroso)amino]ethyl acetate](/img/structure/B14423171.png)
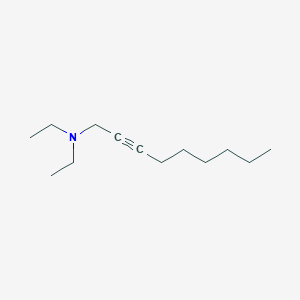
![Benzenemethanol, 2-[[(2-aminophenyl)methyl]amino]-](/img/structure/B14423187.png)
![N-[3-Methyl-4-(2-nitroprop-1-en-1-yl)phenyl]acetamide](/img/structure/B14423196.png)
![Trimethyl{3-[(oxan-2-yl)oxy]but-1-yn-1-yl}silane](/img/structure/B14423200.png)
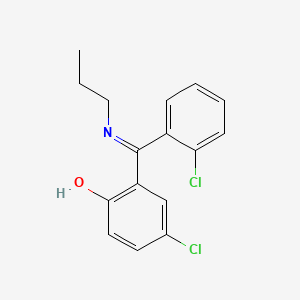
![1-Azabicyclo[4.4.4]tetradec-5-ene](/img/structure/B14423204.png)
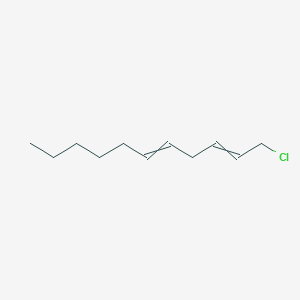
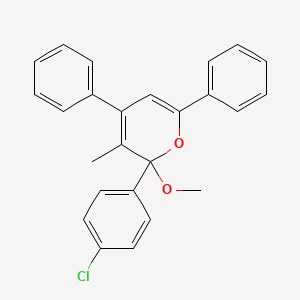
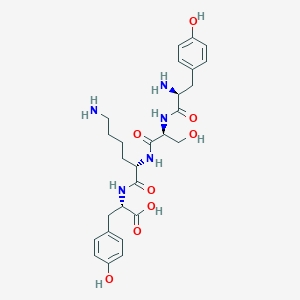
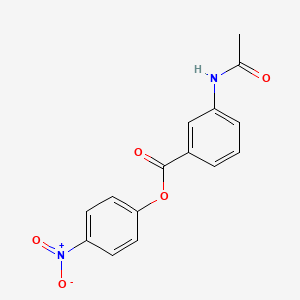
![Diphenyl [(2-methoxyphenyl)(4-nitroanilino)methyl]phosphonate](/img/structure/B14423229.png)

